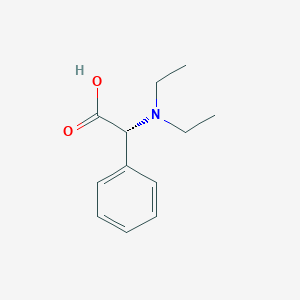

![molecular formula C17H26N2O3 B3071184 benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate CAS No. 1008457-92-8](/img/structure/B3071184.png)

benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate

説明

Benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate is a complex organic compound. It has been manually annotated by a third party and has a role as an anticoronaviral agent . The compound has a molecular formula of C29H39N5O6S, an average mass of 585.720, and a mono-isotopic mass of 585.26211 .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C29H39N5O6S/c1- 17 (2) 14- 22 (33- 27 (38) 23 (18 (3) 4) 34- 29 (39) 40- 16- 19- 8- 6- 5- 7- 9- 19) 26 (37) 32- 21 (15- 20- 10- 11- 30- 25 (20) 36) 24 (35) 28- 31- 12- 13- 41- 28/h5- 9,12- 13,17- 18,20- 23H,10- 11,14- 16H2,1- 4H3, (H,30,36) (H,32,37) (H,33,38) (H,34,39) /t20- ,21- ,22- ,23- /m0/s1 . This string represents the compound’s molecular structure.

科学的研究の応用

Acetylcholinesterase (AChE) Inhibition

Benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate: was initially designed as a potential acetylcholinesterase (AChE) inhibitor. AChE is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter critical for cognitive function. Inhibition of AChE is relevant in the context of Alzheimer’s disease (AD), where reduced acetylcholine levels contribute to cognitive decline. Two specific compounds, 4g and 3a , demonstrated significant inhibition of AChE, with inhibition percentages of 51% and 50% at a concentration of 100 μM . Further studies could explore their potential therapeutic use in AD treatment.

Anticancer Activity

Several derivatives of benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate exhibited strong cytotoxicity against human cancer cell lines. Notably, compounds 3c , 3e , 5c , 5e , and 5g displayed IC50 values (concentration required for 50% inhibition) in the range of 0.65–7.17 μM. Among them, 5g stood out as the most potent, with an IC50 value of 0.65 μM—surpassing even the positive control drug adriamycin. These findings suggest that 5g holds promise as a potential anticancer agent .

Synthetic Methodology

The synthesis of novel derivatives incorporating the 1-benzyl-1H-1,2,3-triazole moiety involved a one-pot C–C and C–N bond-forming strategy. This eco-friendly protocol avoided the use of metal catalysts and utilized aqueous solvent. The resulting compounds showed diverse biological activities, emphasizing the importance of efficient synthetic methods .

Other Potential Applications

While the mentioned fields are well-studied, there may be additional unexplored applications for benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate. Researchers could investigate its effects on other enzymes, receptors, or cellular processes.

作用機序

Target of Action

Similar compounds have been known to target serine proteases .

Mode of Action

Related compounds such as diphenyl (α-aminoalkyl)phosphonates act as mechanism-based inhibitors against serine proteases by forming a covalent bond with the hydroxy group of the active center ser residue .

Biochemical Pathways

It can be inferred that the compound may influence the pathways involving serine proteases, given its potential interaction with these enzymes .

Result of Action

Based on its potential interaction with serine proteases, it can be inferred that the compound may influence processes regulated by these enzymes .

特性

IUPAC Name |

benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGOSUHDCGODBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3071122.png)

![4-(Thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071138.png)

![Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071148.png)

![4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3071159.png)

![5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B3071169.png)

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B3071186.png)

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)

![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B3071194.png)

![4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071208.png)